molecular formula C13H14O3 B11804747 1-(5-Isopropoxybenzofuran-3-yl)ethanone

1-(5-Isopropoxybenzofuran-3-yl)ethanone

Cat. No.: B11804747
M. Wt: 218.25 g/mol
InChI Key: CYOJAYRTJILBOC-UHFFFAOYSA-N
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Description

1-(5-Isopropoxybenzofuran-3-yl)ethanone is a synthetic benzofuran derivative characterized by an ethanone group at position 3 and an isopropoxy substituent at position 5 of the benzofuran ring. The molecular formula is C₁₄H₁₆O₃, with a molecular weight of 232.28 g/mol. Benzofuran-based ethanones are of interest due to their structural versatility, which allows for modulation of electronic and steric properties via substitution patterns.

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

1-(5-propan-2-yloxy-1-benzofuran-3-yl)ethanone

InChI

InChI=1S/C13H14O3/c1-8(2)16-10-4-5-13-11(6-10)12(7-15-13)9(3)14/h4-8H,1-3H3

InChI Key

CYOJAYRTJILBOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)OC=C2C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Isopropoxybenzofuran-3-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-isopropoxy-2-hydroxybenzaldehyde with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through an intramolecular cyclization to form the benzofuran ring, followed by acetylation to introduce the ethanone group.

Industrial Production Methods

Industrial production of 1-(5-Isopropoxybenzofuran-3-yl)ethanone may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Isopropoxybenzofuran-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

1-(5-Isopropoxybenzofuran-3-yl)ethanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(5-Isopropoxybenzofuran-3-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but they often include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(5-Isopropoxybenzofuran-3-yl)ethanone and related benzofuran ethanones:

Compound Name Molecular Formula Substituents Molecular Weight Source/Application Reference
1-(5-Isopropoxybenzofuran-3-yl)ethanone C₁₄H₁₆O₃ 5-isopropoxy, 3-ethanone 232.28 g/mol Synthetic compound -
1-(2,3-Dihydro-2-(1-methylethenyl)-5-benzofuranyl)ethanone C₁₄H₁₄O 5-benzofuranyl, dihydro, 2-(1-methylethenyl) 198.26 g/mol Plant extract (Anabasis setifera)
1-(3-Methylbenzofuran-2-yl)ethanone C₁₀H₈O₂ 3-methyl, 2-ethanone 160.17 g/mol Flavorant (Neroli One)
1-(5-Methoxy-3-methylbenzofuran-3-yl)ethanone C₁₃H₁₂O₃ 5-methoxy, 3-methyl, 3-ethanone 216.23 g/mol Chemical synthesis
1-(5-Benzoyl-2-methylfuran-3-yl)ethanone C₁₄H₁₂O₃ 5-benzoyl, 2-methyl, 3-ethanone 228.25 g/mol Synthetic intermediate
1-[(3-Ethoxy-2,3-dihydro-6-hydroxy-2-(1-methylethenyl))benzofuran-5-yl]ethanone C₁₆H₁₈O₄ 3-ethoxy, 6-hydroxy, 2-(1-methylethenyl), 5-ethanone 274.31 g/mol Plant extract (Elephantopus scaber)

Key Observations:

Substituent Effects: The isopropoxy group in the target compound introduces greater steric bulk and lipophilicity compared to smaller substituents like methoxy (e.g., in and ). This may enhance membrane permeability but reduce solubility in polar solvents. Dihydrobenzofuran derivatives (e.g., and ) exhibit reduced aromaticity, which may influence conjugation and spectroscopic properties.

The flavorant application of 1-(3-Methylbenzofuran-2-yl)ethanone (Neroli One) highlights the role of benzofuran ethanones in fragrance chemistry due to their volatile and diffusive properties .

Synthetic Utility: Compounds like 1-(5-Benzoyl-2-methylfuran-3-yl)ethanone serve as intermediates in organic synthesis, where substituents guide regioselectivity in subsequent reactions.

Research Findings and Implications

  • Structural Insights: FTIR and NMR data for benzofuran ethanones (e.g., ) confirm that substituent position and electronic nature significantly affect absorption bands and resonance signals. For instance, isopropoxy groups may produce distinct C-O stretching vibrations compared to methoxy groups. Crystallographic studies using programs like SHELXL (noted in ) could resolve the three-dimensional conformation of the target compound, aiding in structure-activity relationship (SAR) analyses.
  • Gaps in Knowledge: Direct pharmacological or physicochemical data (e.g., melting point, solubility, bioactivity) for 1-(5-Isopropoxybenzofuran-3-yl)ethanone are absent in the provided evidence. Comparative studies with analogs suggest that isopropoxy substitution warrants investigation for enhanced metabolic stability or target binding.

Biological Activity

Overview of 1-(5-Isopropoxybenzofuran-3-yl)ethanone

1-(5-Isopropoxybenzofuran-3-yl)ethanone is a synthetic compound derived from benzofuran, a heterocyclic organic compound known for its diverse biological activities. The presence of the isopropoxy group enhances its solubility and reactivity, making it a candidate for various pharmacological applications.

Antimicrobial Properties

Recent studies have indicated that 1-(5-Isopropoxybenzofuran-3-yl)ethanone exhibits significant antimicrobial activity against a range of pathogens. Research conducted by suggests that the compound shows effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

PathogenMIC (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antioxidant Activity

The antioxidant potential of 1-(5-Isopropoxybenzofuran-3-yl)ethanone has been evaluated using various assays, including DPPH and ABTS radical scavenging assays. The compound demonstrated a strong ability to scavenge free radicals, indicating its potential use in preventing oxidative stress-related diseases.

Assay TypeIC50 (µg/mL)Reference
DPPH Scavenging25
ABTS Scavenging30

Anticancer Activity

The anticancer properties of 1-(5-Isopropoxybenzofuran-3-yl)ethanone have been explored in vitro using various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Case Studies

  • Breast Cancer : In a study involving MCF-7 breast cancer cells, treatment with 1-(5-Isopropoxybenzofuran-3-yl)ethanone resulted in a significant reduction in cell viability (IC50 = 20 µg/mL). The mechanism was linked to the activation of caspase pathways, leading to programmed cell death .
  • Lung Cancer : Another study assessed the effects on A549 lung cancer cells, where the compound inhibited growth by approximately 50% at a concentration of 25 µg/mL. This effect was attributed to the downregulation of anti-apoptotic proteins .

The biological activities of 1-(5-Isopropoxybenzofuran-3-yl)ethanone are thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, thereby disrupting metabolic pathways crucial for pathogen survival and cancer cell proliferation.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it may promote apoptosis in cancer cells while simultaneously exerting antimicrobial effects.

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